2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine
Description
2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core substituted with a pyrrolidine ring linked to a 1,4-diazepane moiety via a carbonyl group. Its molecular formula is C₁₆H₂₁N₅OS, with a molecular weight of 331.44 g/mol, and it is registered under CAS number 1188362-88-0 .
Properties
IUPAC Name |
1,4-diazepan-1-yl-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c22-15(20-9-3-6-17-8-11-20)13-5-2-10-21(13)16-19-12-4-1-7-18-14(12)23-16/h1,4,7,13,17H,2-3,5-6,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGJMHGSCGNLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(S2)N=CC=C3)C(=O)N4CCCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Synthesis of the Core Heterocyclic Scaffold
The core heterocyclic framework, thiazolo[5,4-b]pyridine , is typically synthesized via cyclization reactions involving precursor heterocycles such as pyridines and thioureas or related sulfur-containing intermediates. A common approach involves:
- Preparation of 2-aminopyridines through nucleophilic substitution or reduction of pyridine derivatives.
- Formation of the thiazole ring via cyclization of 2-aminopyridines with sulfur sources (e.g., Lawesson's reagent or thiourea derivatives).
Research findings suggest that the cyclization is often facilitated under reflux conditions with sulfur donors in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, yielding the fused thiazolopyridine core with high purity.
Functionalization of the Pyridine Ring
To attach the pyrrolidin-1-yl moiety, the heterocyclic core undergoes selective halogenation or activation at specific positions (e.g., C-3 or C-5). This is achieved via:
- Electrophilic substitution using halogenating agents (e.g., N-bromosuccinimide or N-chlorosuccinimide).
- Formation of reactive intermediates such as nitriles or esters to facilitate subsequent coupling.
The activated heterocycle then undergoes nucleophilic substitution with pyrrolidine derivatives, often employing bases like potassium carbonate or cesium carbonate in solvents such as acetonitrile or dimethylacetamide (DMA).
Introduction of the 1,4-Diazepan-1-ylcarbonyl Group
The key step involves attaching the 1,4-diazepan-1-ylcarbonyl fragment to the pyrrolidine moiety. This is generally achieved through:
- Carbonyldiimidazole (CDI) -mediated coupling of 1,4-diazepane with suitable carboxylic acid derivatives or activated intermediates.
- Alternatively, chloroformates or isocyanates derived from 1,4-diazepane are used to form carbamate or urea linkages.
Preparation steps include:
- Synthesis of 1,4-diazepane-1-carboxylic acid or its derivatives via oxidation or hydrolysis of corresponding esters.
- Activation of this acid with CDI or triphosgene to generate reactive intermediates.
- Coupling with the pyrrolidine nitrogen to form the carbonyl-linked intermediate.
Coupling of the Heterocyclic and Amine Fragments
The final assembly involves coupling the thiazolopyridine core bearing the pyrrolidin-1-yl substituent with the diazepane -containing fragment:
- Amide bond formation is achieved through carbodiimide-mediated coupling, typically using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt or HOAt to improve yields and minimize side reactions.
- The reaction is conducted under inert atmosphere (nitrogen or argon) at controlled temperatures (0°C to room temperature).
Purification and Characterization
Post-coupling, the product is purified via:
- Column chromatography on silica gel using suitable solvent systems (e.g., ethyl acetate/hexanes).
- Recrystallization from appropriate solvents to obtain pure crystalline material.
Characterization involves NMR, MS, and IR spectroscopy to confirm the structure and purity.
Data Table Summarizing the Preparation Methods
| Step | Reaction Type | Reagents & Conditions | Purpose | Yield & Notes |
|---|---|---|---|---|
| 1 | Cyclization | Pyridine derivatives + sulfur sources | Synthesis of thiazolopyridine core | High yield, reflux in polar solvents |
| 2 | Halogenation/Activation | NBS/NCS in acetonitrile or DCM | Functionalization for coupling | Moderate to high yield |
| 3 | Nucleophilic substitution | Pyrrolidine derivatives + bases | Attachment of pyrrolidine | >90% yield |
| 4 | Carbonyldiimidazole coupling | CDI + diazepane derivative | Introduction of diazepane moiety | Typically 80-95% yield |
| 5 | Amide bond formation | EDC/HOBt or similar | Final linkage of fragments | Purified via chromatography |
Notes on Research Findings and Diversified Methodologies
- The cyclization of heterocyclic precursors is often optimized under reflux in polar aprotic solvents, with yields exceeding 90% when using microwave-assisted synthesis.
- The coupling reactions benefit from the use of modern coupling agents like HATU or PyBOP to improve efficiency.
- Protecting groups such as Boc are employed during intermediate steps to prevent undesired reactions, then removed under acidic conditions.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: It is used in research to study its effects on various biological pathways and targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Industry: It is used as a precursor or intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- The molecular weight of the target compound (331.44 g/mol) exceeds that of simpler analogs, which may influence pharmacokinetic properties such as bioavailability .
Crystallographic and Conformational Comparisons
Evidence from X-ray crystallography studies on related thiazolo-pyridine derivatives reveals that substituents significantly impact molecular packing and stability. For example:
- 2-(4-Propylpiperazin-1-yl)thiazolo[5,4-c]pyridine (compound 4 in ) crystallizes in the orthorhombic space group Pbcn with unit cell dimensions a = 19.2189 Å, b = 20.6172 Å, c = 7.4439 Å. Its piperazine substituent adopts a chair conformation, enabling efficient lattice packing .
- In contrast, 2-(1,4-diazepan-1-yl)[1,3]thiazolo[5,4-b]pyridine (CAS 1172477-71-2) likely adopts a more flexible conformation due to the seven-membered diazepane ring, which may reduce crystallinity compared to six-membered piperazine analogs .
Biological Activity
Chemical Information:
- Molecular Formula: C16H21N5OS
- Molecular Weight: 331.44 g/mol
- CAS Number: 1188362-88-0
2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its inhibitory effects on phosphoinositide 3-kinase (PI3K), a crucial enzyme involved in cellular signaling pathways that regulate growth and metabolism.
Key Findings:
- PI3K Inhibition: A related thiazolo[5,4-b]pyridine compound demonstrated potent PI3K inhibitory activity with an IC50 value of 3.6 nM . This suggests that the compound may have similar properties.
- Agonist and Antagonist Activities: Thiazolo[5,4-b]pyridine derivatives have shown various biological activities, including S1P receptor agonism and H3 receptor antagonism .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the thiazolo[5,4-b]pyridine core significantly influence biological activity. For instance:
- Sulfonamide Functionality: The presence of sulfonamide groups has been identified as critical for enhancing PI3Kα inhibitory activity .
- Substituent Variations: Different substituents on the pyridine ring can alter potency and selectivity for specific targets.
Study 1: Thiazolo[5,4-b]pyridine Derivatives
A series of novel thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their anticancer potential. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy against various cancer cell lines .
Study 2: Neuroprotective Effects
Research on related compounds indicated potential neuroprotective effects against neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neurotransmitter systems was noted as a significant advantage .
Comparative Table of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound involves multi-step heterocyclic chemistry. Key steps include:
- Pyrrolidine functionalization : Introducing the 1,4-diazepane carbonyl group via carbodiimide-mediated coupling.
- Thiazolo[5,4-b]pyridine assembly : Cyclization using thiourea derivatives under microwave-assisted conditions to enhance yield and reduce reaction time .
- Optimization strategies :
- Use quantum chemical calculations (e.g., density functional theory) to predict transition states and identify optimal solvents (e.g., DMF or THF) .
- Apply statistical design of experiments (DoE) to screen variables (temperature, catalyst loading) and minimize trial-and-error approaches. For example, a central composite design can resolve interactions between parameters .
Advanced: How can computational reaction path search methods improve the design of novel derivatives with enhanced bioactivity?
Answer:
Integrate quantum chemical calculations (e.g., Gaussian or ORCA software) to:
- Model the compound’s electronic structure, identifying reactive sites for derivatization (e.g., substituents on the thiazolo-pyridine core) .
- Predict binding affinities to biological targets (e.g., kinases) using molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) .
- Validate predictions with in vitro assays , focusing on modifications that stabilize hydrogen bonds or π-π interactions in enzyme pockets.
- Address contradictions in activity data by cross-referencing computational predictions with experimental IC50 values from diverse assays (e.g., enzymatic vs. cell-based) .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (400–600 MHz) to confirm the pyrrolidine-diazepane linkage and thiazolo-pyridine fusion. Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode) with ≤2 ppm error to distinguish from byproducts .
- HPLC-PDA : Employ a C18 column (ACN/water gradient) to assess purity (>95%) and detect trace impurities from incomplete cyclization .
Advanced: How can researchers resolve contradictions in reported biological activity data for thiazolo[5,4-b]pyridine derivatives?
Answer:
Discrepancies often arise from assay variability or structural ambiguities. Mitigation strategies include:
- Standardized bioassays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds across studies to normalize activity metrics .
- Metabolite profiling : Perform LC-MS to rule out off-target effects from degradation products .
- Structural validation : Re-synthesize disputed compounds using published protocols and verify structures via XRD or NOESY .
- Meta-analysis : Aggregate data from multiple studies (e.g., kinase inhibition assays) to identify trends obscured by outlier results .
Basic: What experimental design principles should guide optimization of this compound’s synthetic yield?
Answer:
Apply response surface methodology (RSM) to:
- Define critical variables (e.g., temperature, catalyst type, stoichiometry) using a fractional factorial design .
- Conduct a Box-Behnken design to model nonlinear relationships and identify optimal conditions (e.g., 80°C, 1.2 eq. catalyst) .
- Validate models with triplicate runs and adjust parameters using feedback from real-time reaction monitoring (e.g., inline FTIR) .
Advanced: What mechanistic insights are critical for scaling up the synthesis of this compound?
Answer:
- Reaction kinetics : Use stopped-flow NMR to monitor intermediate formation rates and identify rate-limiting steps (e.g., diazepane coupling) .
- Thermodynamic profiling : Calculate activation energy (ΔG‡) via Eyring plots to optimize temperature for large-scale reactions .
- Byproduct analysis : Employ GC-MS to detect volatile impurities (e.g., unreacted thiourea) and refine purification protocols (e.g., column chromatography vs. recrystallization) .
Basic: How can researchers assess the stability of this compound under physiological conditions?
Answer:
- pH stability studies : Incubate the compound in buffers (pH 1–9) at 37°C and quantify degradation via HPLC at 24/48/72 hours .
- Light/oxidation stability : Expose to UV light (254 nm) and H2O2 (3%) to simulate oxidative stress, monitoring degradation by LC-MS .
- Plasma stability : Incubate with human plasma (37°C) and analyze parent compound depletion over time using protein precipitation followed by UPLC .
Advanced: What strategies enable efficient SAR exploration of this compound’s diazepane-pyrrolidine moiety?
Answer:
- Fragment-based design : Synthesize analogs with truncated diazepane rings (e.g., 5-membered vs. 7-membered) to evaluate conformational flexibility .
- Bioisosteric replacement : Substitute the carbonyl group with sulfonamide or urea to modulate solubility and target affinity .
- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
